molecular formula C8H14ClN3 B3025507 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1194374-10-1

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B3025507
CAS No.: 1194374-10-1
M. Wt: 187.67
InChI Key: GZEBVCQRCXEFKX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound with a molecular formula of C8H13N3. This compound is known for its unique structural features, which include a pyrazolo[4,3-c]pyridine core with two methyl groups at the 7th position. It is used in various scientific research applications due to its potential biological activities and chemical properties .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, an enzyme involved in cell growth and differentiation . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other proteins and biomolecules, potentially influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines such as MKN45, EBC-1, and PC-3, the compound has demonstrated potent inhibitory effects on cell proliferation . It influences cell signaling pathways, including those mediated by c-Met kinase, leading to altered gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and inhibition of cell migration, making it a potential candidate for anti-cancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of c-Met kinase, the compound prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell growth and survival . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. The compound may also interact with other biomolecules, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride include:

Uniqueness

This compound is unique due to its specific structural features and the presence of two methyl groups at the 7th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research .

Properties

IUPAC Name

7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;/h4,9H,3,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEBVCQRCXEFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1NN=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656806
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-10-1, 635712-89-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-7,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
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Reactant of Route 5
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride

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